molecular formula C7H7IN4 B1444756 5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine CAS No. 1093871-50-1

5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B1444756
CAS No.: 1093871-50-1
M. Wt: 274.06 g/mol
InChI Key: VFHDTXLRRMAKIV-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1-phenylpyrazole is an aminopyrazole derivative . It reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .


Synthesis Analysis

1H-pyrazolo[3,4-b]pyridine derivatives can be synthesized using various strategies . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . For example, 1-Alkyl- N -Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1 H -pyrazolo [4,3- b ]pyridine nitriles and amides, respectively .


Chemical Reactions Analysis

5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .

Scientific Research Applications

Synthesis and Characterization

  • Ultrasound-Promoted Synthesis : Fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, involving 5-amino-3-methyl-1H-pyrazole, have been synthesized using ultrasound irradiation. This method provides rapid synthesis and high yields (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

  • Antibacterial Screening : Derivatives of 5-amino-3-methyl-1H-pyrazole, including 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids, have been synthesized and tested for antibacterial activities. Some of these compounds demonstrated significant antibacterial properties (Maqbool et al., 2014).

  • Spectral Analysis and Theoretical Investigations : Theoretical and experimental investigations on structures like 6-amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carboxylic acid, related to 5-amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine, have been conducted, including FT-IR and FT-Raman spectral analysis (Bahgat, Jasem, & El‐Emary, 2009).

  • Microwave-Assisted Synthesis : The microwave-assisted synthesis technique has been applied for the synthesis of compounds like 5-n-alkylcycloalkane[d]pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and cyclic ketones, highlighting a simple and eco-friendly methodology (Gálvez, Quiroga, Insuasty, & Abonía, 2014).

  • Quantum Studies and NLO Properties : A novel compound, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP), has been synthesized and studied using quantum calculations, revealing insights into its reactivity and thermodynamic properties (Halim & Ibrahim, 2022).

Biological Activities

  • Antifungal Properties : Bis-pyrazolo[3,4-b:4′,3′-e]pyridines, synthesized from 5-amino-3-methyl-1-phenylpyrazole, have shown moderate antifungal activities against dermatophytes, demonstrating potential medicinal applications (Quiroga et al., 2005).

  • Antitumor Activity : New pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives, synthesized from 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile, have been evaluated for cytotoxicity against human laryngeal epidermoid carcinoma cells, with some compounds showing significant effects (Abdel‐Latif, Abdel-fattah, Gaffer, & Etman, 2016).

  • Antimicrobial and Anticancer Agents : Novel pyrazolo[3,4-b]selenolo[3,2-e]pyrazines, derived from 5-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b], have shown remarkable activities against various pathogenic bacteria and fungi, and promising anticancer action against colon and breast cancer cells (Zaki et al., 2020).

Biochemical Analysis

Biochemical Properties

5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to inhibit Janus kinase and cyclin-dependent kinase, which are essential for cell signaling and cell cycle regulation . Additionally, this compound modulates the activity of phosphodiesterase I and sphingosine-1-phosphate receptor 2, impacting cellular signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to these pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Moreover, it modulates cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound binds to the ATP-binding pocket of kinases, inhibiting their activity and thereby blocking downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound can alter gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure can lead to gradual degradation, affecting its efficacy. Long-term studies have also indicated potential cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, affecting its overall pharmacological activity. Additionally, the compound can alter metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, influencing its intracellular concentration and localization . Once inside the cell, it can bind to various proteins, affecting its distribution and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall pharmacological effects. For instance, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular metabolism and apoptosis .

Properties

IUPAC Name

3-iodo-1-methylpyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN4/c1-12-7-5(6(8)11-12)2-4(9)3-10-7/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHDTXLRRMAKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)N)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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